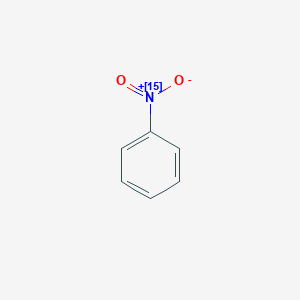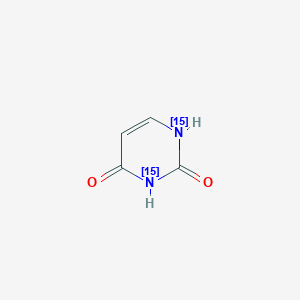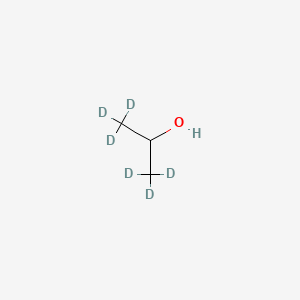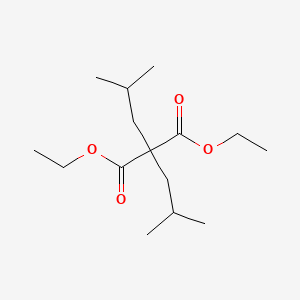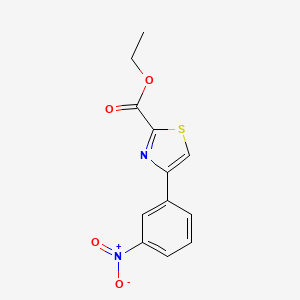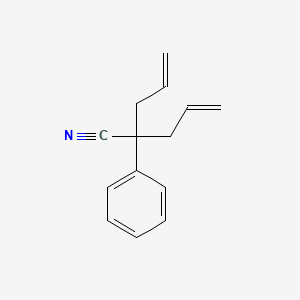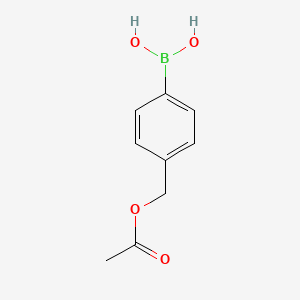
(4-(Acetoxymethyl)phenyl)boronic acid
Overview
Description
4-(Acetoxymethyl)phenyl)boronic acid is a boronate, which belongs to a class of synthetic organic compounds . It reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives .
Synthesis Analysis
Boronic acids, including 4-(Acetoxymethyl)phenyl)boronic acid, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular formula of 4-(Acetoxymethyl)phenyl)boronic acid is C9H11BO4 . The average mass is 193.992 Da and the monoisotopic mass is 194.075043 Da .
Chemical Reactions Analysis
4-(Acetoxymethyl)phenyl)boronic acid undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers . It also undergoes reactions such as palladium-catalyzed direct arylation and Suzuki-Miyaura cross-coupling in water .
Physical And Chemical Properties Analysis
The density of 4-(Acetoxymethyl)phenyl)boronic acid is 1.21g/cm3 . It has a boiling point of 341.0±44.0 °C at 760 mmHg and a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.7±3.0 kJ/mol and the flash point is 160.0±28.4 °C .
Scientific Research Applications
Glucose-Sensitive Polymers for Diabetes Treatment
Phenylboronic acid derivatives, such as (4-(Acetoxymethyl)phenyl)boronic acid, have been utilized to create glucose-sensitive polymers. These polymers can enable self-regulated insulin release, which is a significant advancement in diabetes treatment. They also serve as diagnostic agents due to their sensitivity to glucose levels .
Wound Healing and Tumour Targeting
These compounds have shown promise in biomedical applications related to wound healing and tumor targeting. Their ability to interact with various biological molecules makes them suitable for these purposes .
Catalysis in Organic Synthesis
(4-(Acetoxymethyl)phenyl)boronic acid is used as a reagent in various catalytic reactions, including Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Suzuki-Miyaura coupling reactions .
Sensing Applications
The interaction of boronic acids with diols and strong Lewis bases like fluoride or cyanide anions has led to their use in sensing applications. They can be part of homogeneous assays or heterogeneous detection systems for various analytes .
5. Specific Recognition and Detection of Cis-Diol-Containing Species Due to the unique property of boronic acids forming cyclic esters with 1,2- or 1,3-diols, materials based on (4-(Acetoxymethyl)phenyl)boronic acid have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species .
Complexation of Anions
The ability of boronic acids to complex with anions is another important property that has been exploited in various fields of chemistry. This includes the formation of cyclic esters with diols and complexation with anions such as fluoride or cyanide .
Mechanism of Action
Boronic acids, including 4-(Acetoxymethyl)phenyl)boronic acid, have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . They form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars .
Safety and Hazards
4-(Acetoxymethyl)phenyl)boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[4-(acetyloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQABEOUQSYDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442055 | |
| Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Acetoxymethyl)phenyl)boronic acid | |
CAS RN |
326496-51-9 | |
| Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)
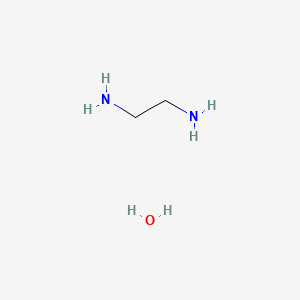
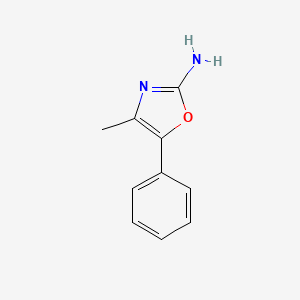


![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)

